

# "Tos-PEG6-CH<sub>2</sub>CO<sub>2</sub>tBu" CAS number and molecular weight

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## Compound of Interest

Compound Name: Tos-PEG6-CH<sub>2</sub>CO<sub>2</sub>tBu

Cat. No.: B611437

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## Technical Guide: Tos-PEG6-CH<sub>2</sub>CO<sub>2</sub>tBu

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Tos-PEG6-CH<sub>2</sub>CO<sub>2</sub>tBu**, a heterobifunctional PROTAC linker used in targeted protein degradation and other bioconjugation applications. This document outlines its chemical properties, applications, and detailed experimental protocols.

## Core Compound Information

**Tos-PEG6-CH<sub>2</sub>CO<sub>2</sub>tBu** is a polyethylene glycol (PEG) derivative that contains a tosyl group and a t-butyl ester.<sup>[1]</sup> The hydrophilic PEG spacer enhances solubility in aqueous media.<sup>[1]</sup> Its chemical structure is designed for specific, sequential reactions, making it a valuable tool in the synthesis of complex biomolecules.

Property	Value	Reference
CAS Number	1949793-62-7	--INVALID-LINK--
Molecular Weight	506.6 g/mol	--INVALID-LINK--
Molecular Formula	C <sub>23</sub> H <sub>38</sub> O <sub>10</sub> S	--INVALID-LINK--
Functional Groups	Tosyl, t-butyl ester	--INVALID-LINK--

## Key Applications

The primary application of **Tos-PEG6-CH<sub>2</sub>CO<sub>2</sub>tBu** is as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.<sup>[2]</sup> The linker is a critical component that connects the ligand for the target protein and the ligand for the E3 ligase.<sup>[3][4]</sup>

The key features of **Tos-PEG6-CH<sub>2</sub>CO<sub>2</sub>tBu** in this context are:

- **Tosyl Group:** This is an excellent leaving group for nucleophilic substitution reactions, readily reacting with amines, thiols, and hydroxyls.<sup>[2]</sup>
- **PEG Spacer:** The six-unit PEG chain enhances the hydrophilicity and biocompatibility of the resulting PROTAC molecule, which can improve solubility, reduce aggregation, and optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.<sup>[2][3][5]</sup>
- **t-Butyl Ester:** The tert-butyl protected carboxyl group can be deprotected under acidic conditions, allowing for subsequent conjugation steps.<sup>[1]</sup>

Beyond PROTACs, this linker is also valuable in the synthesis of Antibody-Drug Conjugates (ADCs), where it connects a cytotoxic drug to a monoclonal antibody.<sup>[2]</sup>

## Experimental Protocols

### Protocol 1: Conjugation of Tos-PEG6-CH<sub>2</sub>CO<sub>2</sub>tBu to a Primary Amine

This protocol outlines the general procedure for the reaction of **Tos-PEG6-CH<sub>2</sub>CO<sub>2</sub>tBu** with a molecule containing a primary amine.

Materials:

- **Tos-PEG6-CH<sub>2</sub>CO<sub>2</sub>tBu**
- Amine-containing substrate (e.g., a small molecule ligand)

- Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
- Potassium Carbonate ( $K_2CO_3$ ) or Diisopropylethylamine (DIPEA)
- Nitrogen or Argon gas
- Reaction vessel (e.g., round-bottom flask)
- Magnetic stirrer and stir bar

#### Procedure:

- Preparation: Ensure all glassware is thoroughly dried. Dissolve the amine-containing substrate in anhydrous DMF or MeCN in a reaction vessel. In a separate vial, dissolve **Tos-PEG6-CH<sub>2</sub>CO<sub>2</sub>tBu** in a minimal amount of the same anhydrous solvent.
- Reaction Setup: Add a mild, non-nucleophilic base such as potassium carbonate (2-3 equivalents relative to the amine) or DIPEA (2-3 equivalents) to the solution containing the amine. The base acts as a scavenger for the p-toluenesulfonic acid byproduct. Purge the reaction vessel with nitrogen or argon gas.
- Conjugation Reaction: Slowly add the dissolved **Tos-PEG6-CH<sub>2</sub>CO<sub>2</sub>tBu** to the reaction mixture. A typical molar ratio is 1:1 to 1:1.5 of the linker to the primary amine. Stir the reaction mixture at room temperature or elevate the temperature to 40-60°C to increase the reaction rate, depending on the reactivity of the amine.
- Monitoring: Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS).
- Purification: Once the reaction is complete, the crude product can be purified. Common techniques include precipitation by adding the reaction mixture to a cold, non-polar solvent like diethyl ether, or by using chromatography methods such as Size Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).<sup>[6]</sup>

## Protocol 2: Deprotection of the t-Butyl Ester

Following conjugation, the t-butyl protecting group can be removed to reveal a carboxylic acid, which can be used for further modifications.

Materials:

- Conjugated product from Protocol 1
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Nitrogen or Argon gas

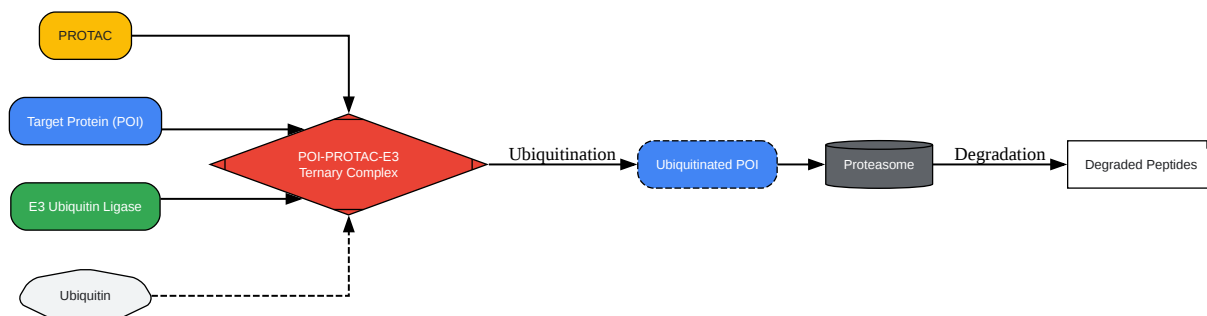
Procedure:

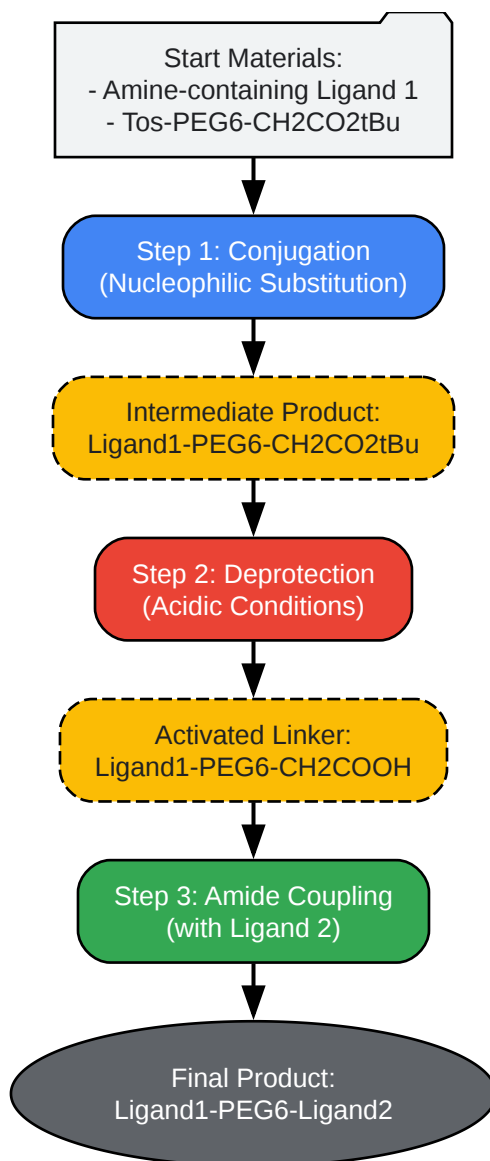
- Dissolve the Boc-protected conjugate in dichloromethane.
- Add an excess of trifluoroacetic acid (typically 20-50% v/v).
- Stir the reaction at room temperature for 1-4 hours.
- Monitor the deprotection by LC-MS.
- Once complete, remove the solvent and excess TFA under reduced pressure.

## Visualizing Workflows and Pathways

### PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a linker like **Tos-PEG6-CH<sub>2</sub>CO<sub>2</sub>tBu**.





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